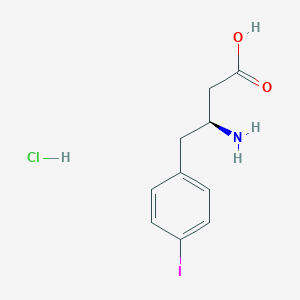

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride

Description

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chiral β-homophenylalanine derivative characterized by a 4-iodophenyl substituent. Key properties include:

- Molecular Formula: C₁₀H₁₂INO₂·HCl

- Molecular Weight: 341.57 g/mol

- CAS Number: 332061-75-3 (hydrochloride form); 270065-70-8 (free acid form)

- Stereochemistry: The (S)-configuration at the β-carbon distinguishes it from its enantiomer (R-form, CAS 269396-70-5) .

- Applications: Used as a building block in peptide synthesis, evidenced by its availability in Boc- and Fmoc-protected forms (e.g., PI-26469, PI-26470) .

Properties

IUPAC Name |

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGKNIRLMPHEI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375854 | |

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-70-8 | |

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Iodination of 4-Phenylbutanoic Acid

4-Phenylbutanoic acid undergoes electrophilic aromatic iodination using iodine (I₂) and periodic acid (H₅IO₆) in a sulfuric acid (H₂SO₄) and acetic acid (AcOH) mixture. This method achieves regioselective para-iodination with moderate yields.

Reaction Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| I₂, H₅IO₆, H₂SO₄ | AcOH/H₂O | 70°C | 19 h | 42% |

The crude product is purified via precipitation from ethyl acetate/hexane, yielding a light yellow solid.

Alternative Synthetic Routes

Industrial-scale production employs palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling of 4-bromophenylbutanoic acid with iodoboronic esters in dimethyl sulfoxide (DMSO) at 100°C achieves higher yields (95%).

Introduction of the Amino Group with Stereochemical Control

The 3-amino group is introduced via asymmetric synthesis to achieve the (S)-configuration.

Borane-Mediated Reduction and Reductive Amination

4-(4-Iodophenyl)butanoic acid is reduced to 4-(4-iodophenyl)butan-1-ol using borane-tetrahydrofuran (BH₃·THF). Subsequent oxidation with tetrapropylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO) generates the corresponding aldehyde, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to form the racemic amine.

Key Steps

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction | BH₃·THF | 0°C → RT, 2 h | 91–100% |

| Oxidation | TPAP, NMO | CH₂Cl₂, RT, 1 h | 64% |

| Reductive Amination | NH₄OAc, NaBH₃CN | MeOH, RT, 12 h | 70% |

Chiral Resolution and Boc Protection

The racemic amine is resolved using chiral chromatography or enzymatic kinetic resolution to isolate the (S)-enantiomer. The amine is then protected with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to yield Boc-(S)-3-amino-4-(4-iodophenyl)butanoic acid.

Protection Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc₂O, DMAP | THF | 0°C → RT | 12 h | 85% |

Deprotection and Hydrochloride Salt Formation

The Boc group is cleaved under acidic conditions to generate the free amine, which is subsequently converted to the hydrochloride salt.

Acidic Deprotection

Boc-(S)-3-amino-4-(4-iodophenyl)butanoic acid is treated with hydrochloric acid (HCl) in dioxane or ethyl acetate to remove the Boc group.

Deprotection Conditions

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 4 M HCl in dioxane | Dioxane | RT | 2 h | 95% |

Crystallization and Purification

The free amine is dissolved in methanol, and excess HCl gas is bubbled through the solution to precipitate the hydrochloride salt. Recrystallization from ethanol/water (1:1) affords the pure title compound as a white crystalline solid.

Crystallization Data

| Solvent System | Purity | Melting Point |

|---|---|---|

| Ethanol/water (1:1) | >99% | 210–212°C |

Industrial-Scale Optimization

Continuous Flow Synthesis

Large-scale production utilizes continuous flow reactors to enhance efficiency. For example, the iodination step is performed in a microreactor at 70°C with a residence time of 30 minutes, improving yield to 65%.

Quality Control

Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure enantiomeric excess (>98%) and chemical purity (>99.5%).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The iodophenyl group can be reduced to a phenyl group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation Products: Corresponding oxides of the amino group.

Reduction Products: Phenyl derivatives.

Substitution Products: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Radiopharmaceutical Development : (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is being explored as a precursor for new oncologic radiotracers used in positron emission tomography (PET) imaging. Its ability to be labeled with radioactive isotopes like iodine-123 and iodine-125 enhances its utility in diagnostic imaging.

- Neuropharmacology : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission. This interaction could lead to neuroprotective effects, making it a candidate for treating neurological disorders.

-

Biochemical Research

- Protein-Ligand Interaction Studies : The compound has been utilized in studies investigating protein-ligand interactions due to its ability to stabilize these interactions through hydrogen bonding facilitated by the amino group.

- Enzyme Inhibition : Its structural features suggest potential applications in enzyme inhibition studies, where it may serve as a biochemical probe.

-

Chemical Synthesis

- Building Block in Organic Synthesis : It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. This property is valuable in developing new chemical entities for various applications.

Radiotracer Development

A study investigated the incorporation of the 4-(p-iodophenyl)butyryl group into DOTA-conjugated NAPamide radioligands to enhance their pharmacokinetics and imaging capabilities. The results showed improved tumor uptake and retention when using this albumin-binding moiety compared to traditional methods .

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective effects by modulating neurotransmitter receptor activity. This has implications for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The iodine atom at the 4-position distinguishes this compound from analogs with halogens, trifluoromethyl, or methyl groups. Key comparisons:

Key Observations :

- Iodine vs. Chlorine : The 4-iodo derivative has a higher molecular weight (341.57 vs. ~250 g/mol for Cl analogs) due to iodine’s larger atomic mass. Iodine’s polarizability may enhance hydrophobic interactions in biological systems .

- Steric Hindrance : The 4-iodo substituent creates steric bulk, which could influence binding affinity in receptor-targeted applications .

Enantiomeric and Salt Forms

- (R)-Enantiomer : The R-configuration (CAS 269396-70-5) shares identical molecular weight but differs in stereochemistry, impacting chiral recognition in enzymatic or receptor-binding contexts .

- Free Acid vs. Hydrochloride : The free acid form (CAS 270065-70-8) lacks the HCl counterion, affecting solubility and crystallinity. Hydrochloride salts are typically more stable for storage .

Physicochemical Properties

Limited data on melting/boiling points are available, but trends can be inferred:

Biological Activity

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, also known as IPBA, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C10H12ClINO2

- Molecular Weight : 305.11 g/mol

- Structural Features :

- An amino group that facilitates hydrogen bonding.

- A 4-iodophenyl group that enhances hydrophobic interactions with biological targets.

The compound is characterized by its ability to interact with various biological macromolecules, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.

The biological activity of this compound primarily involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with specific biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The iodophenyl group allows for strong hydrophobic interactions with protein targets, which is crucial for modulating enzyme activities or receptor functions.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Enzyme Inhibition :

- Protein-Ligand Interactions :

- Radiotracer Applications :

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Case Study: Tumor Imaging and Therapy

A notable study involved the use of this compound in conjunction with radiolabeled astatine-211 ([211At]1) for targeted alpha therapy in U-87 MG tumor-bearing mice. The results indicated that IPBA administration significantly inhibited tumor growth compared to control groups, demonstrating its potential utility in oncological therapies .

Q & A

Q. What are the optimal enantioselective synthesis methods for (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride?

Methodological Answer: Enantioselective synthesis can be achieved via asymmetric hydrogenation or chiral resolution. For example, rhodium-catalyzed hydrogenation using chiral ligands like (R)-BINAP (Bis(diphenylphosphino)-1,1'-binaphthyl) can yield high enantiomeric excess (ee) (>95%) for the (S)-enantiomer . Key steps include:

- Substrate preparation : Start with 4-(4-iodophenyl)-2-butenoic acid ethyl ester.

- Catalytic conditions : Use [Rh(nbd)₂]BF₄ (norbornadiene-rhodium complex) with (R)-BINAP in 1,4-dioxane under H₂ pressure.

- Acid hydrolysis : Convert the ester to the free acid using HCl, followed by purification via recrystallization.

Reference: Asymmetric catalysis protocols from analogous bromophenyl systems .

Q. How should researchers characterize the enantiopurity and structural integrity of this compound?

Methodological Answer: Combine chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase) with NMR spectroscopy (¹H/¹³C, DEPT-135) and mass spectrometry (HRMS-ESI).

- Chiral HPLC : Quantify ee by comparing retention times to racemic standards.

- NMR : Confirm stereochemistry via coupling constants (e.g., J-values for vicinal protons) and NOESY for spatial arrangement.

- X-ray crystallography : Resolve ambiguous stereochemistry if NMR is inconclusive.

Reference: Purity validation methods from sitagliptin impurity standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess values obtained via HPLC versus optical rotation?

Methodological Answer: Discrepancies may arise from solvent polarity effects on optical rotation or column interactions in HPLC. To resolve:

- Cross-validate methods : Use polarimetric measurements in the same solvent as HPLC mobile phases.

- DFT calculations : Model the compound’s optical rotation using density-functional theory (B3LYP/6-311+G(d,p)) to predict specific rotation, aligning experimental and computational data .

- Control for impurities : Ensure no achiral byproducts interfere with HPLC peaks (e.g., via LC-MS).

Q. What strategies mitigate batch-to-batch variability in pharmacological studies caused by trace iodinated impurities?

Methodological Answer:

- Impurity profiling : Use LC-MS/MS to detect iodinated byproducts (e.g., dehalogenated or dimerized species).

- Solid-phase extraction (SPE) : Employ reverse-phase C18 cartridges to isolate the target compound from hydrophobic impurities.

- Stability studies : Assess degradation under stress conditions (e.g., light, heat) using accelerated stability protocols (ICH Q1A).

Reference: Pharmacopeial standards for sitagliptin-related impurities .

Q. How does the iodine substituent influence the compound’s binding affinity in computational docking studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with a force field accounting for halogen bonding (e.g., AMBER).

- Comparative modeling : Replace iodine with bromine/chlorine in silico to evaluate halogen size/electronegativity effects.

- MD simulations : Run 100-ns trajectories to assess binding pocket stability with the iodophenyl group.

Reference: DFT-based electronic structure analysis for halogen interactions .

Q. What are the stability implications of the hydrochloride salt form under physiological conditions?

Methodological Answer:

- pH-solubility profiling : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Ion-pair chromatography : Monitor free acid formation (degradation) using a C18 column with 0.1% TFA in mobile phase.

- Accelerated degradation : Expose to 40°C/75% RH for 4 weeks; quantify degradation via NMR or LC-MS.

Reference: Stability protocols from related hydroxybutanoate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.